2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 6-bromo-3-methylquinoline and p-tolyl derivatives. The key steps may involve:
Nitration: Introduction of the nitro group to the phenyl ring.
Esterification: Formation of the ester linkage.
Bromination: Introduction of the bromine atom to the quinoline ring.
Coupling Reactions: Formation of the final compound through coupling of intermediates.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitro group and quinoline ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Nitrophenyl Esters: Compounds with similar nitrophenyl ester linkages.
Uniqueness
The uniqueness of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(p-tolyl)quinoline-4-carboxylate lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
355420-95-0 |
---|---|
Molecular Formula |
C26H19BrN2O5 |
Molecular Weight |
519.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-15-3-5-18(6-4-15)25-16(2)24(21-13-19(27)9-12-22(21)28-25)26(31)34-14-23(30)17-7-10-20(11-8-17)29(32)33/h3-13H,14H2,1-2H3 |
InChI Key |
ZJLFEIPTQGWUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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